![molecular formula C20H17ClFN3OS B2374332 1-[(5-Methylisoxazol-3-yl)carbonyl]-4-(2-phenoxyethyl)piperidine CAS No. 1251551-49-1](/img/structure/B2374332.png)
1-[(5-Methylisoxazol-3-yl)carbonyl]-4-(2-phenoxyethyl)piperidine
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Overview
Description
The compound “1-[(5-Methylisoxazol-3-yl)carbonyl]-4-(2-phenoxyethyl)piperidine” is an amide-containing compound. Its supramolecular architectures are highly dependent on the side-chain substituents . It has been used in the study of polymorphism in N-(5-methylisoxazol-3-yl)malonamide .
Synthesis Analysis
The synthesis of isoxazole derivatives, such as this compound, is often achieved through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in the context of its use as an inhibitor in complex with the COVID-19 main protease .Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by various factors such as solvents, flexibility, and the presence/absence of amide–amide interactions .Scientific Research Applications
- MIPEP has been studied for its polymorphic behavior. Researchers have identified three distinct forms: two polymorphs and one solvate. The supramolecular architectures of amide-containing compounds, including MIPEP, depend on side-chain substituents. Energy similarities between specific interactions contribute to their formation .
Supramolecular Chemistry and Polymorphism
Drug Discovery and Medicinal Chemistry
Antifungal Activity
Future Directions
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3OS/c1-13-10-19(25-20(24-13)15-4-8-17(22)9-5-15)27-12-18(26)23-11-14-2-6-16(21)7-3-14/h2-10H,11-12H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBBCZGSFZLVPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)SCC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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